Anilopam

Übersicht

Beschreibung

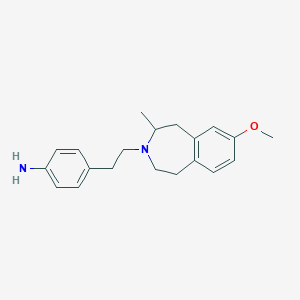

Anilopam is an opioid analgesic belonging to the benzazepine class. It was developed by Pentwell in the 1960s but was never marketed . The compound’s IUPAC name is 4-[2-(7-methoxy-4-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]aniline, and its molecular formula is C20H26N2O .

Vorbereitungsmethoden

The synthesis of Anilopam involves several steps, starting with the preparation of the benzazepine core. The synthetic route typically includes the following steps:

Formation of the Benzazepine Core: This involves the cyclization of appropriate precursors under controlled conditions.

Functionalization: Introduction of the methoxy and methyl groups at specific positions on the benzazepine ring.

Attachment of the Aniline Moiety: This step involves the coupling of the benzazepine core with aniline derivatives under suitable reaction conditions.

Analyse Chemischer Reaktionen

Anilopam unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation entsprechende Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es als Agonist an Opioidrezeptoren wirkt, insbesondere am μ-Opioidrezeptor. Diese Interaktion führt zur Hemmung der Neurotransmitterfreisetzung und zur Modulation von Schmerzsignalen im zentralen Nervensystem. Zu den molekularen Zielstrukturen der Verbindung gehören Opioidrezeptoren, und ihre Signalwege umfassen die Aktivierung von G-Protein-gekoppelten Rezeptoren und anschliessende intrazelluläre Signalkaskaden .

Wirkmechanismus

Anilopam exerts its effects by acting as an agonist at opioid receptors, particularly the mu-opioid receptor. This interaction leads to the inhibition of neurotransmitter release and modulation of pain signals in the central nervous system. The compound’s molecular targets include opioid receptors, and its pathways involve the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .

Vergleich Mit ähnlichen Verbindungen

Anilopam kann mit anderen opioid-haltigen Schmerzmitteln wie Morphin, Codein und Fentanyl verglichen werden. Während all diese Verbindungen an Opioidrezeptoren wirken, unterscheidet die einzigartige Benzazepinstruktur von this compound sie von den bekannteren Opioiden. Ähnliche Verbindungen umfassen:

Morphin: Ein bekanntes opioid-haltiges Schmerzmittel mit einem anderen Strukturgerüst.

Codein: Ein weiteres Opioid mit einer unterschiedlichen Struktur und einem anderen pharmakologischen Profil.

Die Einzigartigkeit von this compound liegt in seinem Benzazepin-Grundkörper, der ein anderes pharmakokinetisches und pharmakodynamisches Profil im Vergleich zu anderen Opioiden bietet .

Biologische Aktivität

Anilopam, a compound belonging to the benzazepine class, is primarily recognized for its role as an opioid analgesic. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and therapeutic potential based on diverse research findings.

Overview of this compound

This compound is characterized as an agonist at opioid receptors, particularly the mu (μ) receptor. Its structural features contribute to its binding affinity and selectivity for these receptors, which play a crucial role in pain modulation and analgesia.

This compound's biological activity is largely attributed to its interaction with opioid receptors. The compound exhibits selective binding affinities at the mu opioid receptor, which are critical for its analgesic properties. Research indicates that this compound can modulate pain pathways by activating these receptors, leading to a reduction in pain perception.

Binding Affinities

This compound shows a broad range of binding affinities at mu and delta opioid receptors, with values ranging from 47 nM to 76 µM. This selectivity is significant as it suggests potential therapeutic advantages in managing pain with a lower risk of side effects associated with non-selective opioid receptor activation .

Cytotoxicity and Safety

Studies have assessed the cytotoxic effects of this compound and related compounds. Notably, none of the compounds tested exhibited significant cytotoxic effects up to concentrations of 20 µM, indicating a favorable safety profile for further research and potential clinical applications .

Biological Activities

This compound has been investigated for various biological activities beyond its analgesic effects:

- Anti-inflammatory Potential : Research indicates that this compound may attenuate lipopolysaccharide-induced NF-κB activation, suggesting anti-inflammatory properties that could be beneficial in conditions characterized by inflammation .

- Antimicrobial Activity : Some studies have explored the antimicrobial efficacy of this compound derivatives against bacterial strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in treating infections .

Study on Opioid Receptor Interactions

A study focused on the structural requirements for 4-anilidopiperidine analogues demonstrated that modifications in the phenethyl group significantly influenced binding affinities at mu and delta receptors. This research highlights how structural variations can optimize the therapeutic effects of opioid compounds like this compound .

In Vitro Evaluations

In vitro evaluations have shown that this compound and its derivatives exhibit promising anti-inflammatory and antimicrobial activities. For instance, specific analogues displayed enhanced inhibition of NF-κB activity, which is crucial for inflammatory responses .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-[2-(7-methoxy-4-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-15-13-18-14-20(23-2)8-5-17(18)10-12-22(15)11-9-16-3-6-19(21)7-4-16/h3-8,14-15H,9-13,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCHTURXQMPGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CCN1CCC3=CC=C(C=C3)N)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016515 | |

| Record name | Anilopam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53716-46-4, 2650709-38-7 | |

| Record name | (-)-4-[2-(1,2,4,5-Tetrahydro-8-methoxy-2-methyl-3H-3-benzazepin-3-yl)ethyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53716-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anilopam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053716464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anilopam, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2650709387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anilopam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANILOPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34E9Q468RT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.